1S/C13H17NO3/c15-9-12-6-7-14 (8-12)13 (16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
. This code provides a textual representation of the molecule’s structure.
The synthesis of Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves several key steps:
The molecular structure of Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be analyzed through various spectroscopic techniques:
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is versatile in terms of chemical reactivity:
The mechanism of action for Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate primarily relates to its role as a building block in medicinal chemistry. Its structural features allow it to interact with biological targets such as enzymes and receptors:
Understanding the physical and chemical properties of Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is crucial for its applications:
Property | Value |
---|---|
Molecular Weight | 221.25 g/mol |
Number of Rotatable Bonds | 4 |
Number of Hydrogen Bond Acceptors | 3 |
Number of Hydrogen Bond Donors | 1 |
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific applications:
The pyrrolidine ring provides exceptional conformational flexibility while maintaining structural integrity, making it invaluable for drug design. Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (Molecular Formula: C₁₃H₁₇NO₃; Molecular Weight: 235.28 g/mol) exemplifies this utility through its balanced spatial architecture . The saturated five-membered ring reduces metabolic vulnerability compared to aromatic systems while allowing nitrogen inversion for adaptive binding interactions. The N-benzyloxycarbonyl (Cbz) protecting group serves dual purposes: it electronically shields the amine from undesired reactions during synthesis, and it can be selectively removed under mild hydrogenolytic conditions to reveal the secondary amine for further derivatization [4] [6]. This protective strategy is critical for multi-step syntheses of pharmaceuticals where amine functionality requires sequential manipulation.
Synthetic Versatility and ReactivityThe compound’s synthesis typically involves sequential ring formation, hydroxymethylation, and benzylation stages :
Table 1: Characteristic Spectral Signatures of Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Spectroscopic Method | Key Features |
---|---|
Infrared (IR) Spectroscopy | 1690-1710 cm⁻¹ (C=O stretch); 3200-3400 cm⁻¹ (O-H stretch) |
¹H NMR | δ 3.5-3.7 ppm (CH₂OH); δ 4.5-5.1 ppm (CH₂-C₆H₅); δ 2.5-3.5 ppm (pyrrolidine ring protons) |
¹³C NMR | δ 156 ppm (Cbz carbonyl); δ 66-70 ppm (CH₂OH); δ 136-128 ppm (aromatic carbons) |
This scaffold participates in diverse transformations: the Cbz group undergoes hydrogenolysis (H₂/Pd-C) to free amines; the hydroxymethyl can be oxidized to carboxylic acids (KMnO₄); and the ring nitrogen facilitates salt formation with acids . Such reactivity enables synthesis of complex molecules like GABA analogs and enzyme inhibitors, where pyrrolidine serves as a conformational constraint element. When comparing protective groups, the tert-butoxycarbonyl (Boc) analog (CAS: 199174-24-8) offers complementary acid-labile deprotection, highlighting how nitrogen protection strategies expand synthetic options .
The hydroxymethyl (–CH₂OH) group at the (3S) position transforms the pyrrolidine scaffold from a passive structural unit into a pharmacologically enabling template. This bifunctional moiety acts as both a hydrogen bond donor (via O–H) and acceptor (through oxygen lone pairs), facilitating critical binding interactions with biological targets. In Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, the primary alcohol provides a synthetic handle for further derivatization while enhancing water solubility compared to unsubstituted pyrrolidines . These properties explain its prevalence in neurological drug precursors, particularly those targeting GABAergic systems where polar interactions modulate transporter affinity.
Chemical Transformations and Pharmacophore IntegrationThe hydroxymethyl group serves as a linchpin for structural diversification:
Table 2: Bioactive Molecules Derived from Hydroxymethylpyrrolidine Precursors
Derivative Structure | Biological Target | Pharmacological Outcome |
---|---|---|
(3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine | Enzymatic active sites | Increased binding affinity via H-bonding network |
(2S,2'S)-7 [7] | GABA Transporter 3 (GAT3) | Selective inhibition (IC₅₀ ~μM range) |
Oxidized carboxylic acid analogs | Neurotransmitter receptors | Enhanced ionic interactions with cationic residues |
In GABA transporter inhibition studies, hydroxymethyl-containing pyrrolidines like (2S,2'S)-7 demonstrate nanomolar activity at hGAT3, crucial for regulating tonic inhibition without GAT1-mediated side effects [7]. The –CH₂OH group’s hydrogen bonding capacity enables specific contacts with Asp/Glu residues in transporter binding pockets, while its small steric profile avoids steric clashes in constrained active sites. Molecular modeling confirms that removing this group or replacing it with bulkier substituents (e.g., methyl) abolishes inhibitory activity, underscoring its precise role in bioactivity [7].
The (3S) stereochemistry in Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate governs its biological recognition and synthetic utility. Chirality at this position creates distinct spatial orientations of the hydroxymethyl group relative to the pyrrolidine ring plane, generating enantioselective interactions with asymmetric biological targets. This configuration mirrors the stereochemistry of endogenous substrates like GABA and L-proline derivatives, enabling precise integration into enzyme active sites and receptor binding domains [7] . The compound’s synthesis therefore demands enantioselective methods—chiral auxiliaries, asymmetric catalysis, or resolution techniques—to avoid racemization and ensure stereochemical fidelity.
Stereochemical Influence on Biological ActivityConformation-activity relationship studies reveal dramatic stereodependence:
Table 3: Stereochemical Impact on Biological Activity
Stereoisomer | hGAT3 IC₅₀ (μM) | Relative Activity | Molecular Recognition Factors |
---|---|---|---|
(2S,2'S)-7 [7] | 0.8 ± 0.1 | 100% | Optimal H-bond vector alignment with Asp451 |
(2R,2'R)-7 | >50 | <2% | Hydroxymethyl mispositioned by ~2.5Å |
(2S,2'S)-12 (α-methyl) | Inactive | 0% | Steric clash from methyl addition |
The strict stereochemical requirements observed in hGAT3 inhibitors reflect biological discrimination at the angstrom level. Molecular dynamics simulations confirm that the (3S) configuration positions the hydroxymethyl oxygen within 2.8Å of a key aspartate residue in the transporter binding site, forming a stable hydrogen bond network. Conversely, the (3R) enantiomer orients the group away from this interaction point, reducing binding energy by >3 kcal/mol [7]. This stereospecificity extends to synthetic applications: chiral catalysts derived from (3S)-pyrrolidines exhibit superior enantioselectivity in asymmetric aldol reactions compared to racemic analogs, demonstrating how configuration influences both biological and chemical performance .
The synthesis of single enantiomers employs resolution techniques (chiral HPLC, enzymatic kinetic resolution) or asymmetric methodologies (chiral pool synthesis from L-tartaric acid, enantioselective reduction). The commercial availability of both enantiomers (e.g., EVT-344444 for (3S) isomer) enables structure-activity explorations that validate the supremacy of the (3S) configuration in neurological applications . These studies collectively establish Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate as a stereochemically privileged intermediate for high-precision drug development.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1